molecular formula C6H13NO2 B12980492 ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol

((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol

Cat. No.: B12980492
M. Wt: 131.17 g/mol
InChI Key: JUWWYVCNZFCWNH-PHDIDXHHSA-N
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Description

((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxy group and a hydroxymethyl group, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst. For instance, the reduction of (2R,4R)-4-methoxypyrrolidine-2-carboxylic acid can be achieved using hydrogenation in the presence of a chiral catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield (2R,4R)-4-methoxypyrrolidine-2-carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its chiral nature allows for the exploration of stereospecific interactions with biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism of action of ((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Methyl-2-piperidinecarboxylic acid
  • (2R,4R)-4-Methyl-2-pyrrolidinecarboxylic acid
  • (2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid

Uniqueness

((2R,4R)-4-Methoxypyrrolidin-2-yl)methanol is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to similar compounds. Its methoxy and hydroxymethyl groups offer versatile sites for chemical modification, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2R,4R)-4-methoxypyrrolidin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-9-6-2-5(4-8)7-3-6/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

JUWWYVCNZFCWNH-PHDIDXHHSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H](NC1)CO

Canonical SMILES

COC1CC(NC1)CO

Origin of Product

United States

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